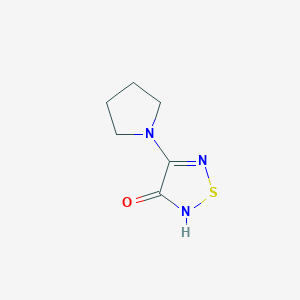
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol is a heterocyclic compound that contains a thiadiazole ring substituted with a hydroxy group and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a hydroxy group and a pyrrolidinyl group can be cyclized in the presence of a suitable catalyst to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The pyrrolidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl-substituted thiadiazole.
Reduction: Formation of a reduced thiadiazole derivative.
Substitution: Formation of various substituted thiadiazole derivatives depending on the substituent introduced.
科学的研究の応用
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets. The hydroxy group and the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a thiadiazole ring.
1-Phenyl-3-hydroxy-4-pyridinone: Contains a pyridinone ring and a phenyl group.
Uniqueness
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol is unique due to the presence of both a hydroxy group and a pyrrolidinyl group on the thiadiazole ring. This combination of functional groups provides distinct chemical and biological properties that are not observed in similar compounds.
特性
CAS番号 |
1234569-05-1 |
|---|---|
分子式 |
C6H9N3OS |
分子量 |
171.22 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C6H9N3OS/c10-6-5(7-11-8-6)9-3-1-2-4-9/h1-4H2,(H,8,10) |
InChIキー |
WVBLCNYEWKGTEN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NSNC2=O |
正規SMILES |
C1CCN(C1)C2=NSNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















